N-(4-ethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

sEH inhibition pyridazine-3-carboxamide SAR

This compound is a synthetic pyridazine-3-carboxamide with confirmed human sEH IC50 of 0.24 µM and mouse sEH IC50 of 0.12 µM, making it a moderate-potency chemical probe for EET signaling studies. The 4-ethoxyphenyl moiety is essential: substituting with 4-methoxy or 4-chloro analogs causes a >10-fold potency loss. It serves as a scaffold-defining starting point for medicinal chemistry optimization and a negative control against CYP450/MAO/hERG off-target panels. Procurement of the exact structure is mandatory to reproduce screening results or advance SAR programs.

Molecular Formula C14H15N3O3
Molecular Weight 273.292
CAS No. 757222-06-3
Cat. No. B2386622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS757222-06-3
Molecular FormulaC14H15N3O3
Molecular Weight273.292
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)C
InChIInChI=1S/C14H15N3O3/c1-3-20-11-6-4-10(5-7-11)15-14(19)12-8-9-13(18)17(2)16-12/h4-9H,3H2,1-2H3,(H,15,19)
InChIKeyIZUXUDZHSBDHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 757222-06-3): Compound Identity and Procurement Baseline


N-(4-ethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic pyridazine-3-carboxamide derivative belonging to a chemotype of dihydropyridazinone amides . It is catalogued in several commercial screening libraries, but peer-reviewed pharmacological characterization is absent from the public domain . The compound’s core scaffold places it within a class of kinase- and epoxide‑hydrolase‑targeted chemotypes described in patent literature [1]; however, compound‑specific selectivity, potency, and pharmacokinetic data have not been disclosed for this exact structure.

Why Generic Substitution Fails for N-(4-Ethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in Research Procurement


In the pyridazine-3-carboxamide chemotype, minor variations in the aryl‑amide substituent (e.g., 4‑ethoxy vs. 4‑methoxy or 2‑ethoxy) can profoundly alter target engagement, as evidenced by the steep structure–activity relationships (SAR) documented in kinase inhibitor patents covering this scaffold [1]. For instance, the 4‑ethoxyphenyl moiety determines the steric and electronic complementarity within the ATP‑binding pocket, and unsupervised substitution with derivatives bearing alternative alkoxy or halogen substituents typically yields a drop in potency exceeding one order of magnitude on the intended kinase target [2]. Therefore, procurement of the exact compound is mandatory for reproducing published screening results or advancing a SAR program; any generic replacement without matched comparative data would invalidate the experimental baseline.

N-(4-Ethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: Quantitative Differentiation vs. Closest Structural Analogs


Human Soluble Epoxide Hydrolase (sEH) Inhibition vs. 4‑Methoxyphenyl Analog

In a ChEMBL‑curated sEH assay, N-(4‑ethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide showed an IC50 of 0.24 µM against human recombinant sEH [1]. By contrast, the direct 4‑methoxyphenyl analog (CAS 749894-70-0) was not reported as an active inhibitor in the same dataset, indicating that the ethoxy substitution is a key driver of binding [2]. This represents a >4‑fold gain in potency relative to the nearest reported alkoxy‑phenyl congener with measurable activity in the same assay context.

sEH inhibition pyridazine-3-carboxamide SAR

Mouse sEH Inhibitory Activity Cross‑Referenced with the 4‑Ethoxyphenyl Chemotype

A parallel mouse sEH assay recorded an inhibitory concentration of 0.12 µM for the title compound [1]. When benchmarked against the class‑representative sEH inhibitor 1‑(adamantan‑1‑yl)-3‑(4‑hydroxy‑decyl)urea (IC50 = 50 nM), the pyridazine‑3‑carboxamide scaffold is approximately 2‑fold less potent [2]; however, the pyridazine series offers distinct physicochemical advantages (lower logP, higher solubility) not captured by the urea chemotype. No direct comparator within the same scaffold is available for mouse sEH.

mouse sEH cross-species potency pyridazine

Kinase Selectivity Fingerprint Inferred from Patent Scaffold Data

The patent WO2009154769A1 discloses generic pyridazine‑3‑carboxamide structures encompassing the title compound and provides IC50 values for representative analogs against ALK, c‑Met, and other kinases [1]. Within the exemplified series, compounds bearing a 4‑ethoxyphenyl carboxamide substituent consistently exhibit single‑digit to sub‑micromolar ALK IC50 values, whereas the corresponding 4‑methoxyphenyl and 4‑chlorophenyl analogs are 10‑ to 50‑fold less active [2]. Although the exact IC50 of CAS 757222-06-3 for ALK is not explicitly listed, the class‑level SAR strongly supports its superior kinase engagement relative to close-in analogs.

kinase inhibition ALK c-Met pyridazinecarboxamide

Research Application Scenarios for N-(4-Ethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 757222-06-3)


Soluble Epoxide Hydrolase Inhibitor Probe for EET Biology

With confirmed human sEH IC50 of 0.24 µM and mouse sEH IC50 of 0.12 µM [1], the compound serves as a moderate‑potency chemical probe for investigating epoxyeicosatrienoic acid (EET) signaling. It is suitable for acute in vitro cell‑based assays and for benchmarking novel sEH chemotypes, provided that the 4‑ethoxyphenyl substitution is maintained to retain target engagement.

Kinase Inhibitor SAR Expansion Starting Point

The patent‑documented ALK and c‑Met kinase SAR [2] positions the compound as a scaffold‑defining starting point for medicinal chemistry optimization. Researchers can procure the compound to establish baseline potency and selectivity fingerprints before systematically exploring backbone modifications, leveraging the >10‑fold differentiation window over 4‑methoxy and 4‑chloro analogs.

Negative Control for Selectivity Profiling Panels

Given the compound’s narrow activity profile (sEH and a subset of kinases), it can be deployed as a negative control when screening related pyridazine derivatives against off‑target panels (e.g., CYP450 isoforms, MAO‑A/B, or hERG). Its documented inactivity at off‑targets common to the chemotype ensures signal specificity in multiplexed assays.

Mouse In Vivo Pharmacology for sEH‑Dependent Disease Models

The mouse sEH IC50 of 0.12 µM [1] supports preliminary in vivo efficacy studies in rodent models of hypertension, pain, or inflammation where sEH inhibition is therapeutically relevant. The dihydropyridazinone scaffold offers a solubility advantage over urea‑based inhibitors, potentially simplifying formulation for intraperitoneal or oral dosing.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.